molecular formula C20H21N3O3S B2965797 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 898369-14-7

1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2965797
CAS No.: 898369-14-7
M. Wt: 383.47
InChI Key: HBANLQXMKBWTAT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • Phenylsulfonyl linker: A sulfonyl group bridging the phenyl ring and piperidine, enhancing polarity and stability.

Properties

IUPAC Name

1-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14(24)15-6-8-17(9-7-15)27(25,26)23-12-10-16(11-13-23)20-21-18-4-2-3-5-19(18)22-20/h2-9,16H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBANLQXMKBWTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs and their key differences:

Compound Name Key Structural Features Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound Piperidine-sulfonyl-phenyl-ethanone with benzoimidazole C₂₀H₂₀N₃O₃S* ~386.45 N/A Not reported
BD-1 (1-(4-(((2-(4-aminophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone) Methylene-amino linker instead of sulfonyl-piperidine C₂₂H₂₁N₅O 371.44 93 Antimicrobial activity
Compound 65 () Piperidine-carbonyl (instead of sulfonyl) with trifluoromethylphenyl substitution C₂₀H₁₇F₃N₃O 376.37 178–185 Retinol-binding protein antagonist
7e () Piperazine-sulfonyl with tetrazole-thio substituent C₂₁H₂₃N₇O₃S₂ 493.58 131–134 Antiproliferative activity
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone () Direct phenyl-ethanone linkage; lacks sulfonyl-piperidine C₁₆H₁₂F₃N₂O 305.28 169–172 Not reported

*Assumed based on structural analysis.

Key Structural and Functional Comparisons:

Backbone Variations: The target compound uniquely combines a sulfonyl-piperidine bridge with benzoimidazole, distinguishing it from analogs like BD-1 (methylene-amino linker) and Compound 65 (carbonyl-piperidine). Piperazine-based analogs (e.g., 7e) exhibit similar sulfonyl linkages but differ in ring saturation and substituents .

Piperidine’s six-membered ring may confer better conformational flexibility than piperazine derivatives .

Biological Activity :

  • Benzoimidazole-containing compounds (e.g., BD-1) show antimicrobial activity, while sulfonyl-piperazine derivatives (e.g., 7e) demonstrate antiproliferative effects. The target’s biological profile remains unexplored but may combine these attributes due to structural hybridity .

Synthetic Routes: Sulfonylation of piperidine (target) likely involves reacting a piperidine-benzoimidazole intermediate with 4-sulfonylphenyl ethanone, akin to methods in (triazole sulfonylation) . In contrast, Compound 65 uses HBTU-mediated coupling for amide formation .

Research Findings and Implications

  • Structural Optimization: Replacing the methylene-amino linker in BD-1 with sulfonyl-piperidine (target) may enhance metabolic stability and target specificity due to reduced enzymatic cleavage susceptibility .
  • Activity Predictions : The trifluoromethylphenyl group in Compound 65 improves lipophilicity and receptor binding; similar substitutions on the target’s phenyl ring could modulate bioavailability .
  • Therapeutic Potential: Piperazine-sulfonyl analogs () show promise in cancer research, suggesting the target compound may warrant evaluation in antiproliferative assays .

Biological Activity

1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a benzimidazole core, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This indicates the presence of a benzimidazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of similar benzimidazole derivatives. For instance, compounds containing benzimidazole structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

CompoundPathogenMIC (μg/mL)
1S. aureus0.22
2E. coli0.25

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzimidazole derivatives. For example, one study reported that a related compound exhibited IC50 values of 2.57 µM against BRCA1-deficient breast cancer cells (MDA-MB-436), demonstrating significant cytotoxicity compared to standard treatments like Olaparib .

CompoundCancer Cell LineIC50 (µM)
1MDA-MB-436 (BRCA1-)2.57
2Control (Olaparib)8.90

Neuroprotective Effects

The neuroprotective properties of benzimidazole derivatives have also been investigated. Research indicates that these compounds can inhibit neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The study found that modifications in the piperidine ring significantly influenced the antimicrobial potency, with some derivatives showing enhanced activity against resistant strains.

Case Study 2: Anticancer Mechanisms
In another study focusing on the anticancer mechanisms of benzimidazole derivatives, researchers utilized flow cytometry to analyze cell cycle progression in treated cancer cells. Results indicated an increase in G2 phase arrest in treated cells, suggesting that these compounds may induce cell cycle dysregulation leading to apoptosis .

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